![molecular formula C10H10ClF3O B2483941 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene CAS No. 1339604-61-3](/img/structure/B2483941.png)
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
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Overview
Description
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the field of medicine. CP-47,497 has been shown to exhibit high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions such as pain, appetite, mood, and memory.
Mechanism of Action
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exerts its effects by binding to the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions. Specifically, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exhibits high affinity for the CB1 receptor, which is primarily located in the central nervous system and is responsible for regulating pain, appetite, mood, and memory.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise and targeted experimentation. However, one limitation is that 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is a synthetic compound, which may not accurately reflect the effects of natural cannabinoids found in the body.
Future Directions
There are several potential future directions for research on 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. One area of interest is its potential applications in the treatment of chronic pain. Additionally, more research is needed to fully understand the anti-inflammatory and anti-cancer properties of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. Furthermore, there is a need for more research on the potential side effects and safety of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, particularly with regards to long-term use. Overall, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene shows promise as a potential therapeutic agent, but more research is needed to fully understand its potential applications and limitations.
Synthesis Methods
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dichlorobenzene with 3,3,3-trifluoropropene in the presence of a palladium catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to yield the final product.
Scientific Research Applications
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases.
properties
IUPAC Name |
1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKLMYOSKBYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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